4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid
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Overview
Description
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid is an organic compound that belongs to the class of piperidinecarboxamides and morpholines This compound is known for its unique structural features, which include a morpholine ring, a piperidine ring, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid typically involves the coupling of morpholine and piperidine derivatives under specific reaction conditions. One common method involves the reaction of morpholine with a suitable piperidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. For instance, continuous flow synthesis techniques can be employed to enhance the yield and purity of the product. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent quality and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the morpholine or piperidine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or piperidine derivatives.
Scientific Research Applications
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)-4-oxo-3-(piperidin-1-yl)butanoic acid derivatives: These compounds have similar structural features but may contain different substituents on the morpholine or piperidine rings.
Piperidinecarboxamides: Compounds that share the piperidinecarboxamide moiety but differ in other structural elements.
Morpholine derivatives: Compounds containing the morpholine ring with various substituents.
Uniqueness
This compound is unique due to its combination of morpholine and piperidine rings, which confer distinct chemical reactivity and potential biological activity. This structural uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-morpholin-4-yl-4-oxo-3-piperidin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c16-12(17)10-11(14-4-2-1-3-5-14)13(18)15-6-8-19-9-7-15/h11H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMISVIIWFOKILQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(CC(=O)O)C(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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